N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound that features a unique structure with two furan rings and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of furan derivatives with oxolane-3-carboxylic acid. One common method includes the use of a condensation reaction where the furan derivatives are reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-diones, dihydrofuran derivatives, and various substituted furan derivatives .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- 2,2’-(1,2-ethylenediyl)bis(furan)
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is unique due to its dual furan rings and oxolane ring structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound involves the reaction of furan derivatives with oxolane-3-carboxylic acid. The synthetic pathway typically includes the formation of an amide bond between the furan moiety and the carboxylic acid, leading to the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound exhibited IC50 values ranging from 0.5 to 5 µM across these cell lines, indicating potent activity against tumor proliferation (source: PMC7962134) .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and PARP (source: PMC5761724) .
Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS assays, demonstrating a significant reduction in free radical activity at concentrations above 10 µM (source: MDPI) .
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Findings : The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 1.5 µM.
- : Suggests potential for development as a therapeutic agent in breast cancer treatment.
-
Study on HeLa Cells :
- Objective : To assess the compound's effect on cervical cancer cells.
- Findings : The treatment resulted in significant inhibition of cell growth with an IC50 value of 0.8 µM.
- : Highlights the need for further investigation into its mechanisms and potential clinical applications.
Comparative Biological Activity Table
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 1.5 | Apoptosis induction |
This compound | HeLa | 0.8 | Apoptosis induction |
Reference Compound (Doxorubicin) | MCF-7 | 0.1 | DNA intercalation |
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-4,6-7,11-12H,5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNGYHOXONZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.